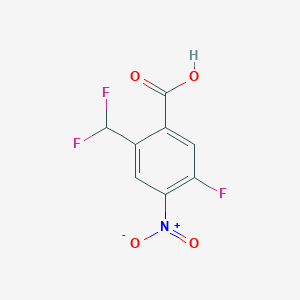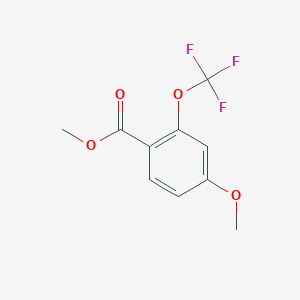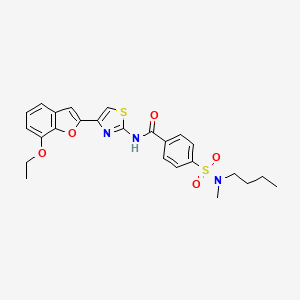![molecular formula C22H30ClN5O2S B2523475 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1190023-23-4](/img/structure/B2523475.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride" is a synthetic organic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with benzothiazole and pyrazole moieties have been synthesized and evaluated for their biological properties, including antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzothiazole derivatives with other organic molecules. For instance, one compound was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Another synthesis pathway involved the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, followed by a reaction with ethylenediamine to yield N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including the formation of amide bonds and the introduction of the morpholinopropyl group.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of benzothiazole and pyrazole rings in the structure suggests a complex aromatic system that could be responsible for the compound's biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. The amide bond formation is a key reaction in the synthesis of these molecules . Additionally, the presence of the benzothiazole and pyrazole rings may allow for further chemical modifications, potentially leading to a variety of derivatives with different biological activities. The compounds may also undergo reactions typical for aromatic systems, such as electrophilic substitution.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds typically exhibit solid-state properties and are characterized by their melting points, solubility in various solvents, and stability under different conditions . The chemical properties, such as reactivity towards acids, bases, and other reagents, would be influenced by the functional groups present in the molecule.
科学的研究の応用
Synthesis and Mechanistic Studies
Research often focuses on the synthesis and mechanistic studies of similar compounds. For example, the study by Ledenyova et al. (2018) explores the unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement (Ledenyova et al., 2018). Such mechanistic insights are crucial for developing new synthetic pathways and understanding the behavior of similar compounds under various conditions.
Antimicrobial and Anti-inflammatory Applications
Some compounds exhibit antimicrobial and anti-inflammatory activities, as shown in the synthesis and evaluation of 2-aminothiazoles and 2-thiazolecarboxamides by Ohkubo et al. (1995), which displayed anti-anoxic activity (Ohkubo et al., 1995). Similarly, Ahmed (2017) reported on compounds with high anti-inflammatory and antimicrobial effects (Ahmed, 2017). These findings suggest potential therapeutic applications for compounds with similar structures.
Anticancer and Enzyme Inhibition
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, evaluating them for anticancer and anti-5-lipoxygenase agents, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Heterocyclic Chemistry and Drug Design
The synthesis of heterocyclic compounds, such as the work by Mansour et al. (2020) on novel benzodifuranyl and thiazolopyrimidines, highlights the interest in developing new molecules for therapeutic use (Mansour et al., 2020). These compounds were evaluated for their anti-inflammatory and analgesic activities, demonstrating the diverse pharmacological interests in such molecules.
Synthesis of Novel Compounds
The generation of structurally diverse libraries, as discussed by Roman (2013) through alkylation and ring closure reactions, showcases the ongoing interest in creating novel compounds for various applications, including but not limited to, antimicrobial and anticancer activities (Roman, 2013).
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit antibacterial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been reported to interfere with essential biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
A study has shown that similar compounds have a favourable pharmacokinetic profile .
Result of Action
Similar compounds have been reported to exhibit bactericidal activity, eliminating bacterial strains after exposure .
Action Environment
It is known that environmental factors such as temperature, ph, and presence of other substances can influence the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S.ClH/c1-4-26-11-8-18(24-26)21(28)27(10-5-9-25-12-14-29-15-13-25)22-23-19-16(2)6-7-17(3)20(19)30-22;/h6-8,11H,4-5,9-10,12-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQOXHWKAPGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B2523397.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2523399.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523401.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)
![2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane](/img/structure/B2523407.png)
![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2523409.png)


![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)
